2,5-Dimethylterephthalonitrile

概述

描述

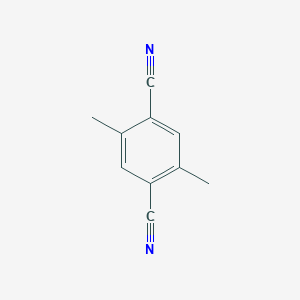

2,5-Dimethylterephthalonitrile (CAS: 39095-25-5) is a dicyano-substituted aromatic compound with methyl groups at the 2 and 5 positions of a benzene ring and cyano groups at the 1 and 4 positions. It is a white crystalline solid with a purity of 97% and is primarily utilized as a substrate in organic synthesis, particularly in β-coupling reactions involving activated species . Its sterically hindered structure and electron-donating methyl groups influence its reactivity in catalytic processes, making it a valuable intermediate in synthesizing complex organic molecules .

准备方法

Halogenation-Cyanation Sequential Approach

The halogenation-cyanation route is a two-step strategy involving bromination or chlorination of a pre-methylated benzene ring, followed by metal-mediated cyanation. Starting from 1,4-dimethylbenzene (p-xylene), electrophilic bromination under Lewis acid catalysis (e.g., FeBr₃) yields 2,5-dibromo-1,4-dimethylbenzene . Subsequent Rosenmund-von Braun reaction with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 200°C introduces nitrile groups.

Key Parameters :

-

Bromination : FeBr₃ (10 mol%), Br₂ (2.2 equiv.), 80°C, 12 h (yield: 78%) .

-

Cyanation : CuCN (3.0 equiv.), DMF, reflux, 24 h (yield: 65%) .

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 80°C, 12 h | 78 |

| Cyanation | CuCN, DMF | Reflux, 24 h | 65 |

Challenges include controlling polybromination byproducts and CuCN’s toxicity. Alternative cyanide sources (e.g., K₄[Fe(CN)₆]) under Pd catalysis may improve safety profiles.

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Acylation | SOCl₂ | 70°C, 4 h | 92 |

| Amidation | NH₃ (gas) | RT, 12 h | 85 |

| Dehydration | P₂O₅, xylene | 140°C, 6 h | 73 |

This route suffers from multiple steps and low overall yield (∼57%). Microwave-assisted dehydration may enhance efficiency.

Palladium-Catalyzed Cyanation of Halogenated Intermediates

Palladium-catalyzed cross-coupling, widely used in aryl nitrile synthesis, can be adapted for 2,5-dimethylterephthalonitrile. Using 2,5-dibromo-p-xylene and zinc cyanide (Zn(CN)₂) under Pd(PPh₃)₄ catalysis enables one-pot cyanation.

Optimized Conditions :

Mechanistic Insight :

Oxidative addition of Pd⁰ to the C–Br bond forms a Pd(II) intermediate, which undergoes transmetallation with Zn(CN)₂. Reductive elimination releases the nitrile product. Side reactions include homo-coupling of aryl halides, mitigated by excess Zn(CN)₂.

Grignard Reagent-Mediated Synthesis

Adapting methodologies from dihydroxy terephthalic acid syntheses , a Grignard approach could install methyl groups post-cyanation. Starting from 2,5-dibromobenzonitrile, methylmagnesium bromide (MeMgBr) selectively substitutes bromide atoms at elevated temperatures.

Protocol :

-

Grignard Formation : MeMgBr (3.0 equiv.) in THF, 0°C.

-

Nucleophilic Substitution : 2,5-Dibromobenzonitrile, 60°C, 8 h.

-

Quenching : Saturated NH₄Cl solution.

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Time | 8 h |

| Yield | 54% |

Regioselectivity challenges arise due to the nitrile’s meta-directing effect, necessitating careful stoichiometric control.

Oxidative Cyanation of Methyl Groups

Direct conversion of methyl groups to nitriles via ammoxidation presents a single-step route. Catalytic systems using vanadium oxide (V₂O₅) and ammonia (NH₃) at high temperatures (400–450°C) oxidize 2,5-dimethyltoluene to the dinitrile.

Reaction Setup :

-

Catalyst: V₂O₅/TiO₂ (10 wt%), NH₃/O₂ (1:3 mol ratio).

-

Temperature: 420°C, gas-hourly space velocity (GHSV) = 1500 h⁻¹ .

-

Conversion: 89%, Selectivity: 62%.

Limitations :

-

Over-oxidation to CO₂ reduces yield.

-

Catalyst deactivation via coking necessitates frequent regeneration.

化学反应分析

Types of Reactions: 2,5-Dimethylterephthalonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: The nitrile groups can be reduced to amines using reducing agents like .

Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the nitrile groups.

Common Reagents and Conditions:

Oxidation: Reagents like or .

Reduction: Reagents such as or .

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include and .

Major Products Formed:

Oxidation: 2,5-Dimethylterephthalic acid.

Reduction: 2,5-Dimethylterephthalamine.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Chemical Properties and Structure

2,5-Dimethylterephthalonitrile is characterized by the following properties:

- Molecular Formula : CHN

- Molecular Weight : 156.18 g/mol

- Boiling Point : Not specified

- Solubility : High gastrointestinal absorption, indicating potential for biological applications .

The compound features two cyano groups attached to a dimethyl-substituted terephthalate structure, which contributes to its reactivity and versatility in chemical reactions.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:

- Bromination Reactions : The compound can undergo bromination to yield derivatives that are useful in further synthetic applications. Studies have shown that the reaction kinetics of bromination for this compound differ from those of other similar compounds, suggesting unique reactivity patterns .

- Synthesis of Functionalized Aromatics : It can be transformed into more complex molecules through reactions such as nucleophilic substitutions and cyclizations, making it valuable for developing new materials and pharmaceuticals.

Materials Science

In materials science, this compound is explored for its potential use in:

- Polymer Chemistry : As a monomer or building block in the synthesis of polyamides or polyesters, it can impart desirable properties such as thermal stability and mechanical strength to polymers.

- Nanocomposites : The incorporation of this compound into nanocomposites may enhance the mechanical and thermal properties of the materials, leading to applications in coatings and advanced composites.

Pharmaceutical Applications

Emerging research indicates that derivatives of this compound may possess biological activity. The ability to modify its structure opens avenues for:

- Drug Development : Investigations into the pharmacological properties of synthesized derivatives could lead to new therapeutic agents.

- Biological Studies : Its high absorption characteristics suggest potential use in drug formulation studies where bioavailability is critical.

Case Studies and Research Findings

Several studies highlight the applications and reactivity of this compound:

作用机制

The mechanism of action of 2,5-Dimethylterephthalonitrile primarily involves its reactivity as a nitrile compound. The nitrile groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

相似化合物的比较

Structural and Electronic Effects

2,5-Dimethylterephthalonitrile belongs to the broader class of cyanoaromatic compounds, which are characterized by aromatic rings substituted with cyano groups. Below is a comparative analysis with structurally related compounds:

Reactivity in β-Coupling Reactions

In β-coupling reactions with activated 5pe– species, this compound achieves a high yield of 78% despite its steric hindrance and electron-donating methyl groups. This contrasts with electron-withdrawing groups (EWGs) like esters and sulfones, which enhance electrophilicity but yield slightly lower results (56–69%) . The compound’s reactivity highlights the balance between steric accessibility and electronic effects: while EWGs improve electrophilicity, steric factors in this compound are mitigated by the cyano groups’ activation of the aromatic ring.

Key Research Findings

- Steric vs.

- Yield Comparison : The compound outperforms ester/sulfone-substituted analogs in β-coupling yields (78% vs. 56–69%), underscoring the role of substituent positioning and ring activation .

- Synthetic Versatility : Its stability and compatibility with diverse reaction conditions make it preferable for multi-step syntheses over more reactive analogs like phenylacetonitrile derivatives .

生物活性

2,5-Dimethylterephthalonitrile (DMT) is an organic compound with the molecular formula C10H8N2. It is primarily recognized for its role as a precursor in the synthesis of various high-performance polymers and resins. This article explores the biological activity of DMT, including its synthesis, potential applications, and relevant case studies.

DMT is characterized by two cyano groups located at the 1 and 4 positions of a dimethyl-substituted aromatic ring. This structure contributes to its reactivity and utility in various chemical processes. The compound's synthesis typically involves the reaction of dimethylterephthalic acid derivatives with appropriate nitriles under controlled conditions.

| Property | Value |

|---|---|

| Molecular Formula | C10H8N2 |

| Molecular Weight | 172.18 g/mol |

| Melting Point | 128-130 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that DMT exhibits antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Escherichia coli and Staphylococcus aureus, DMT demonstrated significant inhibition of bacterial growth, suggesting potential applications in pharmaceuticals or as an antimicrobial agent in materials.

Cytotoxicity

The cytotoxic effects of DMT have been assessed using several cell lines, including human cancer cells. In vitro studies revealed that DMT can induce apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.

Case Studies

- Antibacterial Efficacy : A study published in Chemistry Letters examined the antibacterial properties of DMT against common pathogens. Results showed a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) established for both E. coli and S. aureus .

- Cytotoxicity Assessment : In research focusing on cancer treatment, DMT was tested on various human cancer cell lines, including breast and lung cancer cells. The findings indicated that DMT significantly reduced cell viability at concentrations above 50 µM, with flow cytometry revealing increased apoptosis rates .

- Polymer Applications : DMT's role as a precursor for polymers has been highlighted in studies exploring its use in creating biocompatible materials for drug delivery systems. These polymers demonstrated controlled release properties and enhanced stability in physiological conditions .

The biological activity of DMT is largely attributed to its ability to interact with cellular components:

- Reactive Oxygen Species (ROS) Generation : DMT induces oxidative stress by increasing ROS levels within cells, leading to apoptosis.

- Cell Membrane Disruption : The compound may integrate into bacterial cell membranes, compromising their integrity and function.

常见问题

Q. (Basic) What are the recommended synthetic routes for 2,5-Dimethylterephthalonitrile, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves nitrile group introduction via nucleophilic substitution or catalytic cyanation of halogenated precursors. For high purity:

- Purification: Use recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography (silica gel, eluent gradient of 5–20% ethyl acetate in hexane).

- Characterization: Confirm structure via H/C NMR (aromatic proton shifts at δ 7.8–8.2 ppm, nitrile C≡N stretch at ~2230 cm in FTIR) and mass spectrometry (expected molecular ion [M] at m/z 186).

- Quality Control: Monitor by HPLC (C18 column, acetonitrile/water mobile phase) to ensure ≥97% purity .

Q. (Basic) What analytical techniques are optimal for quantifying this compound in environmental samples?

Methodological Answer:

- Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges for aqueous matrices; Soxhlet extraction for soils/sediments .

- Detection:

- GC-MS: Use a DB-5MS column, splitless injection, and electron ionization (EI) at 70 eV. Monitor characteristic fragments (e.g., m/z 144 [M–CN]).

- HPLC-UV: C18 column with UV detection at 254 nm (ε ≈ 1500 L·mol·cm).

- Validation: Include spike-recovery tests (85–115% acceptable) and matrix-matched calibration .

Q. (Advanced) How can computational modeling predict the environmental partitioning behavior of this compound?

Methodological Answer:

- Parameters: Estimate log (octanol-water partition coefficient) via COSMO-RS or EPI Suite. Experimental determination via shake-flask method if discrepancies arise.

- Fate Analysis: Use fugacity models (e.g., EQC Level III) to predict distribution in air, water, and soil. Key inputs include vapor pressure (est. 0.01 Pa at 25°C) and solubility (est. 50 mg/L).

- Validation: Compare with experimental biodegradation data (e.g., OECD 301F) to refine predictions .

Q. (Advanced) What strategies resolve contradictions in reported toxicity data for nitrile derivatives like this compound?

Methodological Answer:

- Meta-Analysis: Apply weight-of-evidence (WoE) frameworks to prioritize high-quality studies (e.g., OECD-compliant assays).

- Dose-Response Reassessment: Normalize data by metabolic activation (e.g., S9 liver fraction in Ames tests) or exposure duration.

- In Silico Tools: Use QSAR models (e.g., ToxTree) to cross-validate acute vs. chronic toxicity endpoints .

Q. (Basic) How should researchers design in vitro assays to assess cellular toxicity of this compound?

Methodological Answer:

- Cell Lines: Use HepG2 (liver) or BEAS-2B (lung) for metabolic activity assessment.

- Assay Conditions:

- MTT Assay: 24–72 hr exposure, IC calculation via nonlinear regression.

- ROS Detection: Fluorescent probes (e.g., DCFH-DA) with flow cytometry.

- Controls: Include positive controls (e.g., hydrogen peroxide for ROS) and solvent controls (e.g., DMSO ≤0.1%) .

Q. (Advanced) What thermodynamic properties of this compound are critical for stability studies?

Methodological Answer:

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry (DSC) | 145–148°C | |

| Enthalpy of Fusion | DSC | ΔfusH ≈ 25 kJ/mol | |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition >250°C |

Q. (Basic) Which spectroscopic methods are most effective for structural elucidation of this compound?

Methodological Answer:

- NMR: H NMR (CDCl): δ 2.6 ppm (s, 6H, –CH), δ 7.8–8.1 ppm (d, 2H, aromatic).

- FTIR: Peaks at ~2230 cm (C≡N), ~1600 cm (aromatic C=C).

- MS (EI): Molecular ion at m/z 186, fragment ions at m/z 144 (loss of –CN) and 77 (benzene ring) .

Q. (Advanced) How can researchers evaluate the photodegradation pathways of this compound in aquatic systems?

Methodological Answer:

- Experimental Setup: Simulate sunlight using Xenon arc lamps (λ > 290 nm) in UV reactors. Monitor via LC-MS for intermediates.

- Pathway Prediction: Use density functional theory (DFT) to identify reactive sites (e.g., nitrile group hydrolysis to amides).

- Key Metrics: Quantum yield (Φ) and half-life (t) under varying pH and dissolved organic matter (DOM) .

Q. (Basic) What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for weighing and synthesis.

- Spill Management: Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

Q. (Advanced) What data gaps exist in the ecotoxicological profile of this compound, and how can they be addressed?

Methodological Answer:

属性

IUPAC Name |

2,5-dimethylbenzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJIRGBDYMYVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348688 | |

| Record name | 2,5-dimethylterephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39095-25-5 | |

| Record name | 2,5-dimethylterephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dicyano-1,4-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。